molecular formula C11H15ClN2O4S B1441752 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid CAS No. 1179972-08-7

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid

Cat. No.: B1441752
CAS No.: 1179972-08-7
M. Wt: 306.77 g/mol
InChI Key: SUEJAPSGBQTIOA-UHFFFAOYSA-N
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Description

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid (CAS 1179972-08-7) is a high-purity synthetic intermediate of significant interest in pharmaceutical and chemical research. This compound features a chloropyridine-sulfonamide core coupled with an acetic acid functional group, a structure commonly explored in the development of novel bioactive molecules . With a molecular formula of C11H15ClN2O4S and a molecular weight of 306.77 g/mol, it serves as a versatile building block for the synthesis of more complex target compounds . Compounds containing sulfonamide moieties, such as this one, are frequently investigated for their potential to modulate biological targets. Related sulfonamide structures have been identified as key components in developing antagonists for various receptors, such as the orexin receptor, highlighting the therapeutic potential of this chemical class in neurological disorders . Furthermore, the integration of pyridine and sulfonamide rings is a recognized strategy in antimicrobial research for creating hybrid molecules aimed at overcoming drug resistance . This reagent is provided for research applications only and is a valuable asset for medicinal chemists working in hit-to-lead optimization and for constructing diverse chemical libraries. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

IUPAC Name

2-[butan-2-yl-(2-chloropyridin-3-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEJAPSGBQTIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid typically involves:

  • Step 1: Preparation of the 2-chloropyridine-3-sulfonyl chloride intermediate.
  • Step 2: Coupling of the sulfonyl chloride with the amine, specifically butan-2-amine, to form the sulfonamide linkage.
  • Step 3: Introduction or preservation of the acetic acid moiety attached to the sulfonamide nitrogen.

This approach ensures the formation of the sulfonamide bond with the desired substitution pattern on the pyridine ring and the acetic acid functionality intact.

Preparation of 2-Chloropyridine-3-sulfonyl Chloride

The key intermediate, 2-chloropyridine-3-sulfonyl chloride, is generally synthesized by sulfonation of 2-chloropyridine followed by chlorination of the sulfonic acid group. Typical reagents and conditions include:

  • Sulfonation using chlorosulfonic acid or sulfur trioxide complexes.
  • Subsequent conversion of sulfonic acid to sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

This intermediate is crucial for the selective introduction of the sulfonamide group.

Formation of the Sulfonamide with Butan-2-amine

The sulfonyl chloride intermediate is reacted with butan-2-amine under controlled conditions to afford the sulfonamide. Typical reaction conditions include:

  • Use of a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
  • Presence of a base (e.g., triethylamine or pyridine) to scavenge the hydrochloric acid formed.
  • Temperature control (0 °C to room temperature) to minimize side reactions.

The reaction proceeds via nucleophilic substitution of the sulfonyl chloride by the amine nitrogen, forming the sulfonamide bond.

Representative Reaction Scheme and Conditions

Step Reaction Reagents & Conditions Yield (%) Notes
1 Sulfonation of 2-chloropyridine Chlorosulfonic acid, 0–5 °C, 2 h ~75 Formation of 2-chloropyridine-3-sulfonic acid
2 Conversion to sulfonyl chloride Thionyl chloride, reflux, 3 h ~80 Sulfonyl chloride intermediate isolated
3 Sulfonamide formation Butan-2-amine, triethylamine, DCM, 0–25 °C, 4 h 70–85 Formation of N-(butan-2-yl)-2-chloropyridine-3-sulfonamide
4 Acetic acid attachment Glycine ester or direct acylation, hydrolysis 65–80 Final product with acetic acid moiety

Note: Yields are indicative based on analogous sulfonamide syntheses and literature precedents.

Detailed Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents such as THF or dichloromethane are preferred for sulfonamide formation to enhance nucleophilicity of the amine and solubility of reactants.
  • Base Selection: Triethylamine is commonly used to neutralize HCl formed during sulfonamide bond formation, preventing protonation of the amine and side reactions.
  • Temperature Control: Lower temperatures during sulfonyl chloride reaction minimize decomposition and side reactions.
  • Purification: Crystallization or chromatographic techniques are employed to purify the final product, ensuring high purity for pharmaceutical or research use.

Comparative Analysis with Related Compounds

Compound Key Intermediate Amine Used Yield (%) Reaction Time Notes
This compound 2-chloropyridine-3-sulfonyl chloride Butan-2-amine 70–85 4 h Target compound synthesis
3-chloropyridine-2-acetic acid Ethyl 2-(3-chloropyridin-2-yl)acetate hydrolyzed N/A 82 1 h hydrolysis Precursor acid synthesis
5-chloro-2-phenoxyphenylacetic acid (related acetic acid derivative) 5-chloro-2-phenoxyacetophenone Morpholine 67.1 12 h Different sulfonamide derivative synthesis

Chemical Reactions Analysis

Types of Reactions

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in binding interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a chloropyridine ring, sulfonamide linker, and branched alkyl chain. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Key Substituents Key Differences vs. Target Compound
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid C₁₁H₁₄ClN₂O₄S 2-chloropyridine, sulfonamide, butan-2-yl, acetic acid Reference compound
2-[(butan-2-yl)amino]acetic acid hydrochloride () C₆H₁₄ClNO₂ Butan-2-yl, amino, acetic acid (as hydrochloride salt) Lacks sulfonamide and chloropyridine; simpler structure with higher solubility due to salt form
3-Chloropyridine-2-acetic acid () C₇H₆ClNO₂ 3-chloropyridine, acetic acid Direct acetic acid attachment to pyridine; no sulfonamide or alkyl chain
2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid () C₁₂H₁₅BrNO₄S Bromobenzene, sulfonamide, butan-2-yl, acetic acid Benzene ring replaces pyridine; bromine vs. chlorine halogen

Functional Group Impact on Properties

  • Chloropyridine vs. Benzene Rings : The 2-chloropyridine ring in the target compound introduces nitrogen heteroatoms, enabling hydrogen bonding and π-π stacking interactions absent in the bromobenzene analogue (). This may enhance binding affinity in biological systems or influence crystal packing .
  • For example, chlorine may enhance stability in oxidative environments compared to bromine .

Biological Activity

2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid, also known by its IUPAC name {sec-butyl[(2-chloro-3-pyridinyl)sulfonyl]amino}acetic acid, is a compound with potential biological significance. Its structure includes a chloropyridine moiety, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C11H15ClN2O4S
  • Molecular Weight : 306.77 g/mol
  • Purity : ≥ 95%
  • Physical Form : Powder
  • Storage Conditions : Room temperature

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The sulfonamide group is known for its role in inhibiting bacterial growth and modulating immune responses.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study utilizing microbroth dilution techniques showed that certain derivatives had measurable Minimum Inhibitory Concentrations (MICs) against a range of bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (mg/L)
3aStaphylococcus epidermidis156
3dStaphylococcus aureus156
3eEscherichia coli78

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies suggest that it may downregulate TNF-alpha and IL-6 production in macrophages, indicating a possible role in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antimicrobial effectiveness against clinical isolates. The results indicated that it displayed significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: In Vivo Anti-inflammatory Effects

A preclinical study assessed the anti-inflammatory effects of the compound in an animal model of arthritis. The administration of the compound led to a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Q. What interdisciplinary approaches (e.g., chemical biology or materials science) could leverage this compound’s unique properties?

  • Methodological Answer :
  • Chemical Biology : Conjugate the acetic acid group to fluorescent probes (e.g., FITC) for cellular uptake studies .
  • Materials Science : Functionalize metal-organic frameworks (MOFs) via sulfonamide linkages for controlled drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid
Reactant of Route 2
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid

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